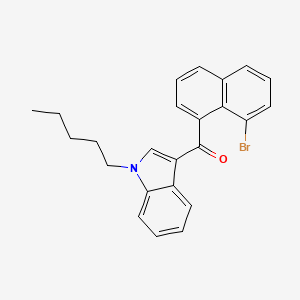

1-Pentyl-3-(8-bromo-1-naphthoyl)indole

Description

JWH 018 is a synthetic cannabinoid (CB) that potently activates the central CB1 and peripheral CB2 receptors (Ki = 9.0 and 2.94 nM, respectively). This cannabimimetic compound has frequently been found in herbal blends. 2,3,4 JWH 424 is an 8-bromonaphthyl derivative of JWH 018 which shows a reduced selectivity for CB1 over CB2 (Ki = 20.9 and 5.4 nM, respectively). The properties of this compound in vivo are not known. This product is intended for forensic and research applications.

JWH 018 is a synthetic cannabinoid (CB) that potently activates the central CB1 and peripheral CB2 receptors (Ki = 9.0 and 2.94 nM, respectively). This cannabimimetic compound has frequently been found in herbal blends. JWH 424 is an 8-bromonaphthyl derivative of JWH 018 which shows a reduced selectivity for CB1 over CB2 (Ki = 20.9 and 5.4 nM, respectively).

Biological Activity

1-Pentyl-3-(8-bromo-1-naphthoyl)indole, also known as JWH-424, is a synthetic cannabinoid that has gained attention for its potent biological activity, particularly its interaction with cannabinoid receptors. This compound is part of a broader class of indole derivatives that mimic the effects of natural cannabinoids found in cannabis. Understanding its biological activity is crucial for exploring its potential therapeutic applications and implications in substance abuse.

Chemical Structure and Properties

This compound features an indole core substituted with a pentyl group and an 8-bromo-1-naphthoyl moiety. This structure is essential for its activity as it influences the compound's affinity for cannabinoid receptors.

The primary mechanism of action for this compound involves its interaction with the cannabinoid receptors CB1 and CB2. Research indicates that this compound exhibits high affinity for these receptors, which are pivotal in mediating the psychoactive effects associated with cannabinoids.

Receptor Binding Affinity

- CB1 Receptor : The compound shows significant binding affinity (K_i values) indicating its potential effectiveness as a cannabinoid agonist.

- CB2 Receptor : Similar affinities have been noted, suggesting that it may also influence immune responses.

Biological Effects

The biological effects of this compound have been studied in various models:

In Vitro Studies

In vitro studies demonstrate that this compound can inhibit adenylate cyclase activity, a common pathway activated by cannabinoid receptor engagement. This inhibition leads to downstream effects on neurotransmitter release and cellular signaling.

In Vivo Studies

In vivo experiments in animal models have shown that this compound produces typical cannabinoid effects such as:

- Antinociception : Reduction in pain sensitivity.

- Hypothermia : Decrease in body temperature.

- Suppression of Locomotion : Reduced physical activity, indicative of sedative effects.

Structure-Activity Relationships (SAR)

Research into the SAR of indole derivatives has revealed that modifications to the naphthoyl group significantly affect receptor affinity and biological activity. For instance:

- The presence of bromine at the 8-position enhances binding to CB receptors compared to other halogens.

- The length and branching of the alkyl chain also play critical roles in modulating potency.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other synthetic cannabinoids:

| Compound Name | CB1 Affinity (K_i, nM) | CB2 Affinity (K_i, nM) | Primary Effects |

|---|---|---|---|

| This compound | 9 ± 5 | 13.8 ± 4.6 | Antinociception, Hypothermia |

| JWH-018 | 9 ± 5 | 164 ± 22 | Antinociception, Appetite Stimulation |

| JWH-081 | 1.2 ± 0.03 | Not specified | High potency in pain modulation |

Case Studies

Several case studies have highlighted the implications of using synthetic cannabinoids like this compound in therapeutic contexts:

- Pain Management : Studies suggest potential use in chronic pain management due to its antinociceptive properties.

- Substance Abuse : The psychoactive properties raise concerns regarding recreational use and addiction potential.

Properties

IUPAC Name |

(8-bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22BrNO/c1-2-3-6-15-26-16-20(18-11-4-5-14-22(18)26)24(27)19-12-7-9-17-10-8-13-21(25)23(17)19/h4-5,7-14,16H,2-3,6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZYVJRMQVOOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159855 | |

| Record name | JWH-424 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366068-04-3 | |

| Record name | JWH 424 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1366068-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-424 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1366068043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-424 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-424 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4Q3AIP6BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What analytical techniques have been used to study JWH-424?

A1: One of the research papers describes using single-crystal X-ray analysis with the crystalline sponge method to determine the structure of JWH-424 from a trace sample. [] This technique allowed for the direct visualization and confirmation of the compound's molecular structure. Additionally, high-resolution mass spectrometry has been employed to analyze the biotransformation products of JWH-424 by human liver microsomes and the fungus Cunninghamella elegans. []

Q2: Are there any studies on the biotransformation of JWH-424?

A2: Yes, research has been conducted comparing the biotransformation of JWH-424 by human liver microsomes and the fungus Cunninghamella elegans using high-resolution mass spectrometry. [] This research aimed to understand how JWH-424 is metabolized by different biological systems, which is crucial for understanding its potential effects and fate in the environment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.